Cas no 330202-29-4 (6-bromo-2-4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline)

6-bromo-2-4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline 化学的及び物理的性質
名前と識別子
-
- 6-bromo-2-4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline
- 330202-29-4
- [4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-(2-methylphenyl)methanone
- F0358-0096
- 4-(6-bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone
- Oprea1_361067
- Oprea1_492842
- 6-BROMO-2-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE
- (4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl)(o-tolyl)methanone
- AKOS000638663
-
- インチ: 1S/C26H23BrN4O/c1-18-7-5-6-10-21(18)25(32)30-13-15-31(16-14-30)26-28-23-12-11-20(27)17-22(23)24(29-26)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3
- InChIKey: SLVVXOMTLCMRRD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2C(C=1)=C(C1C=CC=CC=1)N=C(N=2)N1CCN(C(C2C=CC=CC=2C)=O)CC1
計算された属性
- せいみつぶんしりょう: 486.10552g/mol
- どういたいしつりょう: 486.10552g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 32
- 回転可能化学結合数: 3
- 複雑さ: 633
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): 5.6
6-bromo-2-4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0358-0096-10μmol |
6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-29-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0358-0096-2mg |
6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-29-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0358-0096-30mg |
6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-29-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0358-0096-20mg |
6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-29-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0358-0096-3mg |
6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-29-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0358-0096-20μmol |
6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-29-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0358-0096-40mg |
6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-29-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0358-0096-2μmol |
6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-29-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0358-0096-5μmol |
6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-29-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0358-0096-4mg |
6-bromo-2-[4-(2-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-29-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
6-bromo-2-4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline 関連文献
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
6. Book reviews
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
6-bromo-2-4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazolineに関する追加情報
Introduction to 6-bromo-2,4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline (CAS No. 330202-29-4)
6-bromo-2,4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline, identified by its CAS number 330202-29-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of functional groups such as a bromine atom, piperazine moiety, and benzoyl substituents enhances its potential as a pharmacophore in drug discovery.
The molecular framework of 6-bromo-2,4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline incorporates several key structural elements that contribute to its unique chemical properties and biological interactions. The bromine atom at the 6-position of the quinazoline ring introduces a site for further chemical modification, enabling the synthesis of derivatives with tailored pharmacological profiles. The piperazine ring, located at the 1-position, is a common pharmacophoric element in central nervous system (CNS) drugs due to its ability to interact with various neurotransmitter receptors. Additionally, the 2-methylbenzoyl and phenyl groups at the 2 and 4 positions contribute to hydrophobic interactions and enhance binding affinity to target proteins.
In recent years, quinazoline derivatives have been extensively studied for their potential in treating a variety of diseases, including cancer, infectious diseases, and neurological disorders. The structural features of 6-bromo-2,4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline make it a promising candidate for further investigation in these areas. For instance, studies have shown that quinazoline-based compounds can inhibit kinases and other enzymes involved in tumor growth and progression. The bromine substituent further increases the compound's utility in medicinal chemistry by providing a handle for selective modifications.
One of the most compelling aspects of 6-bromo-2,4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline is its potential as a scaffold for developing novel therapeutic agents. Researchers have leveraged its structural motifs to design molecules with improved efficacy and reduced side effects. For example, modifications to the piperazine ring have been shown to enhance binding affinity to serotonin receptors, which could lead to new treatments for depression and anxiety disorders. Similarly, the introduction of phenyl groups has been associated with increased potency against certain kinases, making this compound a valuable tool in oncology research.
The synthesis of 6-bromo-2,4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of the quinazoline core through condensation reactions between appropriate precursors. Subsequent functionalization steps introduce the bromine atom and the piperazine moiety. The final step involves incorporating the 2-methylbenzoyl and phenyl groups through selective electrophilic aromatic substitution or other coupling reactions.
The chemical properties of 6-bromo-2,4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline make it an interesting subject for spectroscopic studies. Nuclear magnetic resonance (NMR) spectroscopy reveals detailed information about the compound's molecular structure, while mass spectrometry confirms its molecular weight and fragmentation patterns. Infrared (IR) spectroscopy helps identify functional groups such as amides and aromatic rings. These analytical techniques are essential for verifying the identity and purity of the compound before it is subjected to biological testing.
Beyond its synthetic significance, 6-bromo-2,4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline has been explored in various preclinical studies for its potential therapeutic applications. Research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders. For example, preliminary studies have suggested that it could modulate dopamine release in the brain, which may have implications for treating conditions such as Parkinson's disease. Additionally, its interaction with kinases has prompted investigations into its potential as an anticancer agent.
The pharmacokinetic profile of 6-bromo-2,4-(2-methylbenzoyl)piperazin-1-yiil 4-ph en ylqu i nazoli ne is another critical aspect that influences its clinical applicability. Factors such as solubility, bioavailability, and metabolic stability must be carefully evaluated to determine whether this compound can be developed into a viable drug candidate. In vitro studies using cell culture models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These findings help researchers optimize dosing regimens and minimize potential adverse effects.
The future direction of research on 6-bromo -24(21m eth ylb en z o y l)p i per azin -11 y l -44 ph en y lqu i naz ol ine will likely focus on expanding its therapeutic applications through structural modifications and combination therapies. Advances in computational chemistry and artificial intelligence are also expected to play a significant role in designing new derivatives with enhanced properties. By integrating experimental data with predictive modeling techniques, scientists can accelerate the discovery process and bring novel treatments to patients more quickly.
In conclusion,66-br o -24(22m eth ylb en z o y l)pi per azin -11 y l -44 ph en y lqu i naz ol ine (CAS No .33020229 -44) represents an exciting opportunity for pharmaceutical innovation . Its unique structural features , combined with promising preclinical results , make it a valuable asset in drug discovery efforts . As research continues to uncover new applications for this compound , it holds great promise for addressing unmet medical needs across multiple therapeutic areas .
330202-29-4 (6-bromo-2-4-(2-methylbenzoyl)piperazin-1-yl-4-phenylquinazoline) 関連製品
- 1214381-05-1(3-phenylpyridine-4-carbaldehyde)
- 1478361-96-4(2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid)
- 1040656-50-5(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide)
- 941988-78-9(N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide)
- 896342-15-7(N-(4-fluorophenyl)methyl-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1221792-44-4(Ethyl 1-(2-amino-4-nitrophenyl)-4-piperidinecarboxylate)
- 345658-95-9(3-Bromo-2,2,3,3-tetrafluoropropylamine)
- 1446409-57-9(4-(hydroxymethyl)pyrrolidin-3-ylmethanol)
- 40702-26-9(1,3,4-Trimethylcyclohex-3-enecarbaldehyde)
- 879484-77-2(4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate)